molecular formula C4H6BrN3 B1498389 5-Bromo-2,3-dihydropyrimidin-4-amine CAS No. 885268-37-1

5-Bromo-2,3-dihydropyrimidin-4-amine

Cat. No.: B1498389
CAS No.: 885268-37-1
M. Wt: 176.01 g/mol
InChI Key: QIHVWCNUGNROEJ-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydropyrimidin-4-amine is a halogenated pyrimidine derivative characterized by a partially saturated pyrimidine ring (2,3-dihydro modification) with a bromine atom at position 5 and an amino group at position 4. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

CAS No.

885268-37-1

Molecular Formula

C4H6BrN3

Molecular Weight

176.01 g/mol

IUPAC Name

5-bromo-1,2-dihydropyrimidin-4-amine

InChI

InChI=1S/C4H6BrN3/c5-3-1-7-2-8-4(3)6/h1,7H,2H2,(H2,6,8)

InChI Key

QIHVWCNUGNROEJ-UHFFFAOYSA-N

SMILES

C1NC=C(C(=N1)N)Br

Canonical SMILES

C1NC=C(C(=N1)N)Br

Origin of Product

United States

Scientific Research Applications

Synthesis Overview:

StepReagentsConditionsYield
BrominationN-BromosuccinimideChloroform, dark, 15-18 hoursUp to 99%
AminationAmine derivativesVarious solventsVariable

Biological Activities

The biological activities of 5-bromo-2,3-dihydropyrimidin-4-amine and its derivatives have been extensively studied. Key areas of research include:

Antitumor Activity

Compounds derived from 5-bromo-2,3-dihydropyrimidin-4-amine have demonstrated potential as antitumor agents. For example, derivatives have shown efficacy against various cancer cell lines by inhibiting tumor growth and inducing apoptosis. The mechanism often involves interference with DNA synthesis and repair mechanisms.

Antiviral Properties

Similar to other halogenated pyrimidines, this compound has been investigated for antiviral activity. Studies indicate that certain derivatives can inhibit viral replication by targeting viral enzymes essential for the life cycle of viruses such as HIV and hepatitis.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of 5-bromo-2,3-dihydropyrimidin-4-amine derivatives. These compounds have been shown to reduce inflammation in animal models through mechanisms that involve the inhibition of pro-inflammatory cytokines.

Anticonvulsant Activity

Some studies have reported anticonvulsant effects for specific derivatives of this compound. The evaluation typically involves models such as maximal electroshock seizure tests in rodents, where compounds are assessed for their ability to prevent seizure activity.

Case Studies and Research Findings

Several studies illustrate the applications of 5-bromo-2,3-dihydropyrimidin-4-amine:

  • Antitumor Study : A study reported that a derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential as a chemotherapeutic agent .
  • Antiviral Research : Another investigation revealed that a specific derivative inhibited HIV replication by interfering with reverse transcriptase activity .
  • Anti-inflammatory Evaluation : In a controlled study using animal models, compounds derived from this base structure demonstrated significant reductions in paw edema compared to standard anti-inflammatory drugs .

Comparison with Similar Compounds

Research Findings and Data Analysis

  • Synthesis Efficiency : Cyclopentylamine-substituted analogs achieve 85% yields under mild conditions (e.g., EtOAc, room temperature) , whereas fused-ring systems require specialized reagents (e.g., DMF, high temperatures) .
  • Crystallography: Non-dihydro analogs like 5-Bromo-2-chloropyrimidin-4-amine exhibit planar pyrimidine rings with bond lengths of 1.34–1.38 Å (C=N), whereas dihydro derivatives likely show elongated single bonds (~1.45 Å) at saturated positions .

Preparation Methods

Condensation and Bromination Route

A widely reported method starts with the condensation of β-ketoesters such as ethyl acetoacetate with guanidine carbonate under reflux in ethanol-toluene mixtures. This produces 2-amino-6-methyl-4(3H)-pyrimidinone intermediates in moderate yields (~65%).

Subsequently, the amino group at the 2-position is protected using tert-butoxycarbonyl (Boc) protection with Boc anhydride and triethylamine in tetrahydrofuran (THF) at 40 °C to improve selectivity and yield during subsequent steps. The Boc-protected intermediate is obtained in approximately 47% yield.

The protected intermediate is then subjected to bromination at the 5-position using bromine in acetic acid at room temperature. This step yields 5-bromo-substituted derivatives in good to excellent yields (typically 70-90%).

Finally, deprotection under acidic conditions (e.g., trifluoroacetic acid) regenerates the free amine, yielding 5-bromo-2,3-dihydropyrimidin-4-amine derivatives.

Table 1: Reaction Conditions and Yields for Condensation and Bromination Route

Step Reagents/Conditions Yield (%) Notes
Condensation Ethyl acetoacetate + guanidine carbonate, EtOH/toluene, reflux 65 Formation of 2-amino-6-methyl-4(3H)-pyrimidinone
Boc Protection Boc2O, Et3N, THF, 40 °C, 2 days 47 Protects NH2 for selective bromination
Bromination Br2, Acetic acid, RT 70-90 Selective bromination at C-5
Deprotection TFA, RT Quantitative Regenerates free amine

Direct Regioselective Bromination of Dihydropyrimidin-4-amine

An alternative approach involves direct bromination of 2,3-dihydropyrimidin-4-amine derivatives without prior protection. This method requires careful control of reaction conditions to achieve regioselectivity at the 5-position, often using bromine or N-bromosuccinimide (NBS) under mild acidic or neutral conditions.

This approach is less common due to potential side reactions and lower selectivity but offers a more straightforward synthesis when protection/deprotection steps are undesirable.

Detailed Research Findings and Analysis

  • Regioselectivity: The use of protecting groups such as Boc on the amino function enhances regioselectivity during bromination, preventing unwanted substitution or polymerization.

  • Yields: The condensation-bromination-deprotection sequence provides moderate to high overall yields (cumulative yields around 40-50%), with bromination being the most efficient step (up to 90% yield).

  • Scalability: The condensation and bromination steps are amenable to scale-up due to mild reaction conditions and straightforward purification techniques such as crystallization and chromatography.

  • Purification: Chromatographic techniques and crystallization are commonly employed to isolate pure 5-bromo-2,3-dihydropyrimidin-4-amine.

  • Side Products: Minimization of side products is achieved by controlling reaction times, temperatures, and reagent stoichiometry, especially during bromination.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Yield Range (%)
Condensation + Boc Protection + Bromination + Deprotection β-Ketoester + guanidine → Boc protection → Br2 bromination → TFA deprotection High regioselectivity, scalable Multiple steps, moderate overall yield 40-50 (overall)
Direct Bromination Bromination of dihydropyrimidin-4-amine Simpler, fewer steps Lower selectivity, side reactions Variable, generally lower
Metal-Catalyzed Cross-Coupling (Related derivatives) Installation of directing group → Negishi coupling → Hydrolysis High yield, adaptable to scale Requires catalysts, complex steps High (for related compounds)

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3).
  • Optimize stoichiometry to avoid over-bromination .

Basic: What safety protocols are critical when handling 5-Bromo-2,3-dihydropyrimidin-4-amine?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile steps.
  • Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite. Dispose as halogenated waste .

Q. Hazard Table :

Hazard TypePrecautionary Measures
Skin IrritationImmediate washing with soap/water
Inhalation RiskUse respiratory protection in powder form
EnvironmentalAvoid aqueous disposal without treatment

Advanced: How can computational chemistry enhance the optimization of 5-Bromo-2,3-dihydropyrimidin-4-amine synthesis?

Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for bromination.
  • Machine Learning (ML) : Train ML models on existing bromopyrimidine reaction datasets to predict optimal conditions (solvent, catalyst, temperature).
  • Feedback Loop : Integrate experimental results (e.g., yields, byproducts) into computational workflows to refine predictions .

Case Study :
ICReDD’s approach reduced optimization time by 40% for similar brominated heterocycles by combining DFT simulations with high-throughput screening .

Advanced: What statistical experimental design methods resolve contradictory data in reaction optimization?

Answer:

  • Factorial Design : Test multiple variables (e.g., temperature, reagent ratio, solvent polarity) simultaneously. For example, a 2³ factorial design evaluates 8 conditions to identify interactions between parameters.
  • Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., between bromine concentration and yield) to pinpoint optimal conditions.
  • Taguchi Methods : Use orthogonal arrays to minimize experimental runs while maximizing data robustness .

Q. Example DOE Table :

RunTemp (°C)[Br] (equiv)SolventYield (%)
1601.2DMF58
2801.5DMSO72

Basic: Which spectroscopic techniques are most effective for characterizing 5-Bromo-2,3-dihydropyrimidin-4-amine?

Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C5).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern (²⁷.8% abundance for Br⁷⁹/Br⁸¹).
  • FT-IR : Detect amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .

Q. Typical NMR Data :

Proton Positionδ (ppm)Multiplicity
C5-H8.2Singlet
NH₂5.1Broad

Advanced: How do AI-driven simulations predict intermediate stability in bromopyrimidine synthesis?

Answer:

  • Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., solvation shells in DMF vs. THF).
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites prone to bromination.
  • Deep Learning : Train neural networks on reaction databases (e.g., Reaxys) to predict degradation pathways or byproduct formation .

Q. Simulation Workflow :

Generate 3D conformers using COMSOL or Gaussian.

Calculate Gibbs free energy (ΔG) of intermediates.

Validate with experimental kinetic data .

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